4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine CAS number
4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine CAS number
An In-Depth Technical Guide to 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1][2] Within this class, 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine emerges as a compound of significant interest. Its structure, which marries a substituted nitropyridine core with a pyrrole moiety, presents a unique combination of electronic properties and reactive sites.
Identified by the CAS Number 120494-05-5 , this molecule is not merely an inert scaffold but a highly functionalized intermediate.[] It serves as a valuable building block for the synthesis of more complex molecular architectures, particularly in the development of potential pharmaceuticals and agrochemicals.[4][5] The presence of the nitro group, a powerful electron-withdrawing group, activates the pyridine ring for a variety of chemical transformations, while the pyrrole and methyl groups offer further points for synthetic elaboration. This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, and an exploration of its potential applications in modern research and development.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is the foundation of its application in synthesis. The key properties of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine are summarized below.
| Property | Value | Reference |
| CAS Number | 120494-05-5 | [][4] |
| Molecular Formula | C₁₀H₉N₃O₂ | [] |
| Molecular Weight | 203.20 g/mol | [][4] |
| IUPAC Name | 4-methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | [] |
| Purity (Typical) | >95% | [] |
| InChI Key | BSJDEUJISIOWPT-UHFFFAOYSA-N | [][4] |
| SMILES | CC1=C(C(=NC=C1)N2C=CC=C2)[O-] | [] |
Structural and Electronic Considerations
The molecule's reactivity is dictated by the interplay of its substituents. The nitro group at the 3-position, being strongly electron-withdrawing, significantly lowers the electron density of the pyridine ring. This electronic deficit is crucial for activating the ring towards nucleophilic attack, a key feature exploited in its synthesis and subsequent reactions. The methyl group at the 4-position has a mild electron-donating effect, while the N-linked pyrrole ring at the 2-position influences the molecule's conformation and electronic distribution.
Spectroscopic Characterization
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¹H NMR (CDCl₃) : Key expected signals include those for the pyridine ring protons, the pyrrole ring protons, and the methyl group singlet. Based on similar structures, the pyridine protons would appear downfield, with the pyrrole protons at intermediate shifts, and the methyl protons significantly upfield.[4][6]
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¹³C NMR : Expected peaks correspond to the distinct carbon environments within the pyridine and pyrrole rings. The carbon attached to the nitro group would be significantly influenced by its electron-withdrawing nature.[4][6]
Synthesis: A Mechanistic Approach
The most logical and field-proven method for constructing the 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is widely employed for functionalizing electron-deficient aromatic systems like nitropyridines.[7][8]
Causality of the Synthetic Strategy
The choice of an SNAr reaction is deliberate and based on fundamental chemical principles. The precursor, 2-chloro-4-methyl-3-nitropyridine, is an ideal substrate. The chlorine atom at the 2-position is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing nitro group at the adjacent 3-position. This group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon attack by a nucleophile, thereby lowering the activation energy of the reaction. Pyrrole, after deprotonation by a suitable base to form the pyrrolide anion, serves as a potent nitrogen nucleophile.
Proposed Reaction Mechanism
The reaction proceeds in two main steps:
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Nucleophilic Attack : The pyrrolide anion attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
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Leaving Group Elimination : The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product.
Caption: Proposed SNAr mechanism for synthesis.
Detailed Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.
Materials:
-
2-chloro-4-methyl-3-nitropyridine
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Pyrrole
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen. Add anhydrous DMF to the flask, followed by the slow, dropwise addition of freshly distilled pyrrole (1.1 equivalents) at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature; the cessation of hydrogen gas evolution indicates the complete formation of the sodium pyrrolide salt.
-
SNAr Reaction: Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the flask containing the sodium pyrrolide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% EtOAc in hexane). The disappearance of the starting material (2-chloro-4-methyl-3-nitropyridine) spot indicates the reaction's completion.
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Workup and Extraction: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine as a pure solid.
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Validation: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Reactivity and Applications in Drug Discovery
4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine is primarily valued as a synthetic intermediate.[4] Its true potential is realized in the subsequent transformations it enables, providing access to a diverse range of more complex molecules.
Key Chemical Transformations
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Nitro Group Reduction: The most significant reactive handle on the molecule is the nitro group. It can be readily reduced to an amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reagents like SnCl₂ or Fe/HCl). This transformation is a cornerstone of medicinal chemistry, as the resulting 2-amino-pyridine scaffold is a privileged structure found in numerous drugs and can be further functionalized through acylation, alkylation, or diazotization reactions.
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Ring Functionalization: While the pyridine ring is deactivated towards electrophilic substitution, the pyrrole ring remains susceptible to it, allowing for selective introduction of functional groups.
Role as a Pharmaceutical Building Block
The nitropyridine framework is a well-established motif in drug design.[1][2] Compounds containing this core have been investigated for a wide array of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1] The strategic application of intermediates like this one simplifies the synthesis of complex heterocyclic systems that are otherwise difficult to construct.[9]
Furthermore, substituted pyridines have been identified as novel inhibitors of the dopamine transporter (DAT), a key target in conditions like Parkinson's disease and depression.[10] The specific substitution pattern of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine provides a unique geometric and electronic profile that can be explored to develop new therapeutic agents targeting such proteins. The ability to systematically modify the structure—for instance, by reducing the nitro group and functionalizing the resulting amine—allows for the creation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine (CAS 120494-05-5) stands out as a strategically designed synthetic intermediate with considerable potential for researchers in drug discovery and organic synthesis. Its value lies not only in its unique structure but also in its predictable and versatile reactivity. The robust SNAr synthesis provides reliable access to the molecule, while the presence of the reducible nitro group opens the door to a vast chemical space of novel derivatives. As the demand for new and effective therapeutic agents continues to grow, such well-characterized and versatile building blocks will remain indispensable tools in the chemist's arsenal.
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The Role of Nitropyridines in Pharmaceutical Development. Pharmaffiliates.[Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information (PMC).[Link]
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The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. National Center for Biotechnology Information (PubMed).[Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.[Link]
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A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega.[Link]
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A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. National Center for Biotechnology Information (PMC).[Link]
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An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. MDPI.[Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.[Link]
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Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information (PMC).[Link]
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